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Get Quote

Introduction & Principle
The TMR-Peptide 17 FP Assay is a homogeneous, mix-and-read method designed to quantify

the binding interaction between a target protein (e.g., Hsp70, Plk1, or TEAD) and a specific

peptide ligand ("Peptide 17") labeled with Tetramethylrhodamine (TMR).[1]

Why TMR?
Unlike Fluorescein (FITC), TMR is the preferred fluorophore for complex biological screens

because:

pH Stability: TMR fluorescence is insensitive to pH changes (unlike FITC, which quenches

below pH 7.0).[1]

Red-Shifted Spectra: Excitation (~550 nm) and Emission (~580 nm) reduce interference from

autofluorescent small molecules in library screens.[1]

Longer Lifetime: TMR’s fluorescence lifetime (~2-3 ns) is well-suited for measuring the

rotational correlation time of protein-peptide complexes (10–100 kDa).[1]
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Assay Mechanism
The assay relies on the principle that a small fluorescent tracer (TMR-Peptide 17) rotates

rapidly in solution, depolarizing emitted light.[1] Upon binding to a large protein target (e.g.,

Hsp70), the rotation slows, maintaining the polarization of the emitted light.[1]

Low Polarization (mP): Unbound Tracer (Rapid Rotation)[1]

High Polarization (mP): Bound Tracer (Slow Rotation)[1]

Mechanistic Pathway[1]
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Figure 1: Mechanism of the TMR-Peptide 17 Fluorescence Polarization Assay. Binding of the

tracer to the protein increases polarization (mP).[1] Inhibitors displace the tracer, returning the

signal to a low mP state.[1]
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Component Specification Notes

Tracer TMR-Peptide 17

>95% Purity (HPLC).[1] N-

terminal 5-TAMRA labeling is

standard.[1]

Protein
Recombinant Target (e.g.,

Hsp70, Plk1)

Must be >90% pure.[1] Avoid

BSA/carrier proteins in stock if

possible.[1]

Assay Buffer
20 mM HEPES (pH 7.4), 50

mM KCl, 0.01% Triton X-100

Critical: Non-ionic detergent

(Triton/Tween) prevents tracer

aggregation.[1]

Reducing Agent 1 mM DTT or TCEP

Freshly added. Essential for

Cys-containing

proteins/peptides.[1]

Positive Control Unlabeled Peptide 17
For competition/specificity

checks.

Plates
384-well Black, Low-Binding

(Corning 4514 or equiv)

Black plates minimize

background; low-binding

prevents tracer loss.[1]

Equipment
Multimode Microplate Reader: Capable of FP detection (Ex 530-550nm / Em 580-590nm).[1]

Examples: PerkinElmer EnVision, BMG PHERAstar, Tecan Spark.[1]

Liquid Handler: For precise dispensing (e.g., Echo, Multidrop).[1]

Experimental Protocol
Phase 1: Tracer Quality Control & G-Factor Calibration
Goal: Ensure the tracer is stable and calibrate the reader.[1]

Dilute Tracer: Prepare 10 nM TMR-Peptide 17 in Assay Buffer.[1]
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Read: Measure Fluorescence Intensity (FI) and Polarization (mP).

Calibrate G-Factor: Adjust the instrument G-factor so that the free tracer reads 20–35 mP.

This sets the baseline.

Note: If mP > 50 for free tracer, check for aggregation or buffer incompatibility.[1]

Phase 2: Kd Determination (Saturation Binding)
Goal: Determine the dissociation constant (Kd) to select the optimal protein concentration.[1]

Tracer Prep: Prepare TMR-Peptide 17 at 20 nM (2x final concentration).[1]

Protein Titration: Prepare a 16-point serial dilution of the Target Protein (e.g., 10 µM down to

0.5 nM) in Assay Buffer.[1]

Assembly:

Add 10 µL Protein solution to wells.

Add 10 µL Tracer (20 nM) to wells.[1]

Final Volume: 20 µL. Final Tracer: 10 nM.[1]

Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

Read: Measure mP.

Analysis: Plot mP vs. [Protein]. Fit to a One-Site Total Binding model.[1]

Binding Isotherm Equation:

Where

is protein concentration and

is mP.[1]

Phase 3: Z' Factor Determination (Assay Validation)
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Goal: Validate assay robustness for screening.[1]

Conditions:

Positive Control (Bound): Protein at

or

concentration + Tracer.[1]

Negative Control (Free): Buffer + Tracer (or Protein + Tracer + Excess Unlabeled Peptide).

[1]

Replicates: 24 wells for each control.

Calculation:

[1]

Target: Z' > 0.5 is excellent; 0.5 > Z' > 0.4 is acceptable.[1]

Phase 4: Competitive Binding (IC50)
Goal: Screen for inhibitors.[1]

Mix Prep: Prepare a "Master Mix" containing Protein (at

conc.) and Tracer (10 nM).

Compound Addition:

Add 100 nL - 1 µL of test compound (in DMSO) to the plate.[1]

Include DMSO-only wells (0% Inhibition) and Excess Unlabeled Peptide wells (100%

Inhibition).

Reaction: Add 20 µL Master Mix to the compounds.

Incubate: 1–2 hours at RT.
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Read: Measure mP.

Analysis: Calculate % Inhibition and fit to a 4-parameter logistic model.

Ki Calculation (Cheng-Prusoff for FP):

(Note: The simplified

is often used, but for FP where

, the full equation or the Nikolovska-Coleska equation is more accurate).

Workflow Visualization
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Figure 2: Step-by-step workflow for developing and running the TMR-Peptide 17 FP assay.
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Troubleshooting Guide
Issue Possible Cause Solution

Low Assay Window (< 60 mP) Tracer purity is low.

Re-purify TMR-Peptide 17

(HPLC). Free TMR kills the

window.[1]

Protein inactive/degraded.[1]
Use fresh protein; check

DTT/TCEP status.[1]

Incorrect G-factor.
Recalibrate reader using free

tracer (target 20-35 mP).[1]

High Background mP Tracer aggregation.
Add 0.01% Triton X-100 or

Tween-20 to buffer.[1]

Non-specific binding.
Use low-binding plates

(Corning 4514).[1]

IC50 shifts right "Hook Effect" or depletion.

Ensure [Tracer] << Kd if

possible. Use exact Ki

equations.

Noisy Data (Low Z') Pipetting errors.

Use automated liquid handling.

[1] Centrifuge plates before

reading.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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